Product packaging for N,N-Bis(2-hydroxyethyl)-p-toluidine(Cat. No.:CAS No. 3077-12-1)

N,N-Bis(2-hydroxyethyl)-p-toluidine

Cat. No.: B179394
CAS No.: 3077-12-1
M. Wt: 195.26 g/mol
InChI Key: JUVSRZCUMWZBFK-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS 3077-12-1), with a molecular formula of C11H17NO2 and a molar mass of 195.26 g/mol, is a member of the aromatic amine family . This compound serves as a key polymer auxiliary and is specifically employed as a curing agent for epoxy resins . Its chemical structure, featuring a tertiary aromatic amine group and two polar hydroxyethyl groups, is pivotal to its function. The hydroxyethyl groups increase the compound's reactivity and solubility, allowing it to be effectively incorporated into polymer chains . When handling this material, appropriate safety precautions must be observed. The compound is classified as harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye damage (H318) . Researchers should wear protective gloves, eye protection, and impervious clothing, and ensure handling occurs in a well-ventilated place . This product is strictly for research use and is not intended for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B179394 N,N-Bis(2-hydroxyethyl)-p-toluidine CAS No. 3077-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol
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InChI

InChI=1S/C11H17NO2/c1-10-2-4-11(5-3-10)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JUVSRZCUMWZBFK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
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DSSTOX Substance ID

DTXSID0044650
Record name 2,2'-[(4-Methylphenyl)imino]diethanol
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Molecular Weight

195.26 g/mol
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Physical Description

Other Solid; Pellets or Large Crystals, Liquid, White powder with a slight odor; [3M MSDS]
Record name Ethanol, 2,2'-[(4-methylphenyl)imino]bis-
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Record name N,N-Bis(2-hydroxyethyl)-4-toluidine
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Vapor Pressure

0.00000073 [mmHg]
Record name N,N-Bis(2-hydroxyethyl)-4-toluidine
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CAS No.

3077-12-1
Record name N,N-Bis(2-hydroxyethyl)-p-toluidine
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Record name N,N-Bis(2-hydroxyethyl)-4-toluidine
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Record name Diethylol-p-toluidine
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Record name Ethanol, 2,2'-[(4-methylphenyl)imino]bis-
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Record name 2,2'-[(4-methylphenyl)imino]bisethanol
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Record name N,N-BIS(2-HYDROXYETHYL)-4-TOLUIDINE
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Synthetic Methodologies and Mechanistic Insights for N,n Bis 2 Hydroxyethyl P Toluidine

Established Synthetic Routes to N,N-Bis(2-hydroxyethyl)-p-toluidine

Ethoxylation of p-Toluidine (B81030) with Ethylene (B1197577) Oxide

The most common industrial method for synthesizing this compound is the direct ethoxylation of p-toluidine with ethylene oxide. This reaction is typically carried out under controlled conditions to manage its exothermic nature.

Optimizing reaction parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

Temperature: The reaction temperature is generally maintained between 100–140°C. An optimal temperature of 120°C is often chosen to balance the reaction rate with the minimization of side-product formation. Some processes may utilize a broader range of 100 to 170°C, with a preference for 120 to 150°C. google.com

Pressure: To keep the ethylene oxide in its liquid phase, the reaction is conducted under a pressure of 1.4–2.5 bar.

Molar Ratio: A molar ratio of 2.2 to 3.0 moles of ethylene oxide per mole of p-toluidine is recommended to ensure the complete formation of the bis-alkoxylated product and to limit oligomerization. Other sources suggest a range of 2.2 to 5 moles, with a particular preference for 2.5 to 2.6 moles of ethylene oxide per mole of p-toluidine. google.com

Table 1: Optimized Reaction Parameters for Ethoxylation of p-Toluidine

Parameter Value Purpose
Temperature 100–140°C (Optimized at 120°C) Balance reaction rate and minimize side-product formation.
Pressure 1.4–2.5 bar Maintain ethylene oxide in the liquid phase.

The ethoxylation of p-toluidine is facilitated by the use of alkaline catalysts. Common catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOCH₃). google.comgoogle.com These catalysts accelerate the ring-opening of the epoxide.

Sodium methoxide, used at a concentration of 0.1–0.5 wt%, is often preferred due to its high activity and minimal formation of side-products. While potassium hydroxide is also effective, it can lead to a 5–7% increase in polyethoxylation because of its stronger basicity. The activation of the initiator by a base catalyst results in the deprotonated initiator and water. rspublication.com The water can then react with ethylene oxide to form polyethylene (B3416737) glycol as a byproduct. rspublication.com

The synthesis begins with the nucleophilic attack of the nitrogen atom of p-toluidine on the carbon atom of the ethylene oxide ring. This process occurs in a stepwise manner.

Initial Mono-alkoxylation: One equivalent of ethylene oxide reacts with p-toluidine to form the intermediate, N-hydroxyethyl-p-toluidine.

Second Alkoxylation: The secondary amine of the intermediate then undergoes a second ethoxylation to yield the final product, this compound.

The lone pair of electrons on the nitrogen of the amine attacks one of the carbon atoms of the ethylene oxide molecule, causing the epoxide ring to open and form an alkoxide. This alkoxide then abstracts a proton from the solvent or another amine molecule to form the hydroxyl group.

The primary challenge in this synthesis is controlling the degree of ethoxylation. The formation of both mono-ethoxylated and poly-ethoxylated byproducts is common.

Mono-ethoxylated byproduct: If the reaction is incomplete, N-hydroxyethyl-p-toluidine will be present in the final product mixture.

Poly-ethoxylated byproducts: The use of excess ethylene oxide or stronger basic catalysts can lead to the formation of tris- or tetrakis-ethoxylated derivatives. These are formed when the hydroxyl groups of the desired product react further with ethylene oxide. This can result in a mixture of different alkoxylated derivatives. google.com

In an industrial-scale example, the reaction of p-toluidine with ethylene oxide at a molar ratio of 1:2.58 at 120°C with sodium methoxide as a catalyst yielded a product mixture containing 50.1% of the target compound, 43.7% of the tris-ethoxylated derivative, and 5.4% of the tetra-ethoxylated species. Fractional distillation under reduced pressure is used to separate the desired product from these lower- and higher-boiling byproducts.

Nucleophilic Substitution with 2-Chloroethanol (B45725)

An alternative synthetic route to this compound involves the nucleophilic substitution reaction of p-toluidine with 2-chloroethanol. google.comsmolecule.com This method requires a base to neutralize the hydrochloric acid (HCl) generated during the reaction.

Key parameters for this synthesis include:

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), are used to improve reaction efficiency.

Stoichiometry: A molar ratio of 2.0–2.2 moles of 2-chloroethanol per mole of p-toluidine is used to ensure complete conversion.

Temperature: The reaction is typically carried out at 80–100°C to prevent thermal degradation of the intermediates.

In one example, using 2.2 moles of 2-chloroethanol per mole of p-toluidine with sodium hydroxide in DMF at 90°C resulted in a 78% isolated yield after distillation.

Table 2: Comparison of Synthetic Routes

Feature Ethoxylation with Ethylene Oxide Nucleophilic Substitution with 2-Chloroethanol
Alkoxylating Agent Ethylene Oxide 2-Chloroethanol
Catalyst/Base Alkaline catalysts (e.g., NaOCH₃, KOH) Base (e.g., NaOH)
Byproduct HCl (scavenged by base) Poly-ethoxylated derivatives
Temperature 100–140°C 80–100°C

| Reported Yield | Can be high, but product mixture is common | 78% (in a specific example) |

Reaction Conditions and Stoichiometry

The reaction conditions and stoichiometry are critical parameters that significantly influence the yield and purity of this compound.

In the ethoxylation of p-toluidine with ethylene oxide, the reaction is typically carried out at elevated temperatures, generally ranging from 100 to 170°C, with an optimal range of 120 to 150°C. google.com This temperature range balances the reaction rate with the minimization of side-product formation. The reaction is also conducted under pressure, between 1.4 and 2.5 bar, to maintain ethylene oxide in its liquid phase. The molar ratio of reactants is crucial for ensuring complete bis-alkoxylation while minimizing the formation of polyethoxylated byproducts. A molar ratio of 2.2 to 5.0 moles of ethylene oxide per mole of p-toluidine is preferred, with a particularly favored range of 2.5 to 2.6 moles of ethylene oxide per mole of p-toluidine. google.com

Alternatively, the synthesis using 2-chloroethanol involves a nucleophilic substitution reaction. This method is generally performed at a lower temperature range of 80–100°C to prevent the thermal degradation of intermediates. A stoichiometric ratio of 2.0 to 2.2 moles of 2-chloroethanol per mole of p-toluidine is employed to ensure the complete conversion of the starting material.

Role of Base Catalysts (e.g., NaOH) in HCl Scavenging

In the synthesis of this compound using 2-chloroethanol, the use of a base catalyst is essential. This reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the amine reactant, rendering it unreactive. To counteract this, a base, such as sodium hydroxide (NaOH), is added to the reaction mixture. The base acts as an HCl scavenger, neutralizing the acid as it is formed and thereby maintaining the nucleophilicity of the p-toluidine for the reaction to proceed to completion. Other basic catalysts like potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) can also be utilized. google.com

Solvent Effects on Reaction Efficiency (e.g., Dimethylformamide)

The choice of solvent plays a significant role in the efficiency of the synthesis, particularly in the 2-chloroethanol route. Polar aprotic solvents, such as dimethylformamide (DMF), are known to enhance the reaction efficiency. These solvents can solvate the cation of the base, leaving the anion more reactive and facilitating the nucleophilic substitution reaction. The use of an appropriate solvent can lead to higher yields and shorter reaction times. In contrast, the ethoxylation of p-toluidine is often carried out in a melt of the reactant itself, without the need for an additional solvent. google.com

Comparative Analysis of this compound Synthesis Methods

A comparative analysis of the two primary synthesis methods for this compound reveals distinct advantages and disadvantages for each route in terms of yield, purity, process efficiency, scalability, and environmental and safety considerations.

Yield and Purity Considerations Across Different Routes

The ethoxylation of p-toluidine with ethylene oxide generally provides higher yields, typically in the range of 85-90%. However, this method is prone to the formation of polyethoxylated byproducts, which can affect the purity of the final product. One study reported a product mixture containing 47.4% of the desired N,N-bis(hydroxyethyl)-4-toluidine and 43.4% of the tris-ethoxylated derivative. google.com

The 2-chloroethanol method, while offering a slightly lower yield of 75-80%, can provide better control over the formation of byproducts, leading to higher purity of the target compound. Post-synthesis purification steps, such as fractional distillation or recrystallization, are often necessary for both methods to achieve high purity (>98%). Recrystallization from a 2-propanol/water mixture has been shown to yield colorless crystals with a melting point of 53–54°C.

Table 1: Comparison of Synthesis Methods for this compound

ParameterEthylene Oxide Method2-Chloroethanol Method
Reaction Time 10–12 hours6–8 hours
Yield 85–90% 75–80%
Byproducts Polyethoxylates (5–8%) Chlorinated species (3–5%)

Process Efficiency and Scalability in Industrial Production

From an industrial perspective, the ethoxylation route, despite requiring specialized high-pressure equipment, is often more cost-effective for large-scale production due to the lower cost of ethylene oxide as a reagent. The process can be run in large reactors, as demonstrated by an example using a 1,000 L reactor.

The 2-chloroethanol method, on the other hand, involves higher operational costs associated with solvent recovery, making it potentially less favorable for large-scale industrial production. However, the shorter reaction time of 6-8 hours, compared to 10-12 hours for the ethylene oxide method, can be an advantage in terms of process efficiency.

Environmental and Safety Aspects of Synthetic Pathways

Both synthetic pathways present environmental and safety challenges that must be carefully managed. Ethylene oxide is a highly reactive and flammable gas, and its use requires stringent safety protocols and specialized equipment to handle the associated risks. rs-online.com The potential for explosive mixtures with air is a significant concern. eradur.dk

The 2-chloroethanol route, while avoiding the use of a highly pressurized gas, involves the use of a chlorinated reagent and generates chlorinated byproducts, which can be environmentally persistent and require proper disposal. The use of solvents like dimethylformamide also necessitates solvent recovery systems to minimize environmental release. Both processes involve handling flammable liquids and require measures to prevent static discharges and exposure to heat or ignition sources. rs-online.comeradur.dk Workers should wear appropriate personal protective equipment, including gloves and eye protection, and ensure adequate ventilation. eradur.dk

Advanced Synthetic Strategies and Derivatization Reactions of this compound

The unique molecular architecture of this compound, featuring a tertiary amine and two primary hydroxyl groups, makes it a versatile precursor for various chemical modifications. Advanced synthetic strategies are focused not only on its efficient and pure production but also on its subsequent derivatization to create molecules with tailored functionalities. These strategies encompass methods to control reaction selectivity, minimize impurities, and introduce new chemical moieties to enhance its performance in specific applications.

Strategies for Minimizing Byproduct Formation

The industrial synthesis of this compound predominantly involves the ethoxylation of p-toluidine with ethylene oxide, a process that can lead to a mixture of products. The primary challenge is to maximize the yield of the desired bis-hydroxyethylated compound while minimizing the formation of byproducts such as the mono-ethoxylated intermediate and polyethoxylated species like tris- and tetra-ethoxylated derivatives.

Several strategies have been developed to control the reaction outcome:

Molar Ratio Control : The stoichiometry of the reactants is a critical parameter. Utilizing a molar ratio of 2.2 to 5 moles of ethylene oxide per mole of p-toluidine is recommended to drive the reaction towards complete bis-alkoxylation, thereby reducing the amount of unreacted mono-alkoxylated intermediate. google.com Ratios specifically in the range of 2.3 to 3.5 have been highlighted for their effectiveness. google.comgoogle.com

Temperature and Pressure Optimization : The reaction is typically conducted at elevated temperatures, generally between 100°C and 170°C. google.comgoogle.com An optimized temperature of around 120°C is often employed to strike a balance between a feasible reaction rate and the suppression of side reactions. The pressure is maintained between 1.4 and 2.5 bar to keep the ethylene oxide in its liquid phase.

Catalyst Selection : The reaction is facilitated by alkaline catalysts. Sodium methoxide and potassium hydroxide are commonly used to promote the nucleophilic attack of the amine on the epoxide ring. google.com

Purity of Starting Materials : The purity of the initial p-toluidine can influence the composition of the final product mixture. Using a grade of 4-toluidine that contains a low percentage of the 3-toluidine isomer (e.g., 0.05% to 0.19%) has been proposed as a method to obtain specific mixtures of alkoxylated derivatives with desirable properties. google.com

Alternative Synthesis Route : An alternative method involves the reaction of p-toluidine with 2-chloroethanol in the presence of a base like sodium hydroxide. google.com This route can achieve high isolated yields (e.g., 78%) and avoids the formation of polyethoxylated byproducts. However, it introduces chloride ions, which may be undesirable in certain applications and require removal through subsequent purification steps like aqueous washes. kpi.ua

Post-synthesis purification, such as fractional distillation under reduced pressure (10–15 mmHg), is a crucial step to separate the target this compound from lower-boiling mono-alkoxylated and higher-boiling polyethoxylated impurities.

Table 1: Optimized Conditions for this compound Synthesis
ParameterConditionRationaleReference
Reactant Ratio2.2–5.0 mol ethylene oxide per mol p-toluidineEnsures complete bis-alkoxylation and minimizes mono-alkoxylated byproduct. google.com
Temperature100–170°C (Optimized ~120°C)Balances reaction rate with the minimization of side-product formation. google.com
CatalystNaOH, KOH, or NaOCH₃Facilitates nucleophilic attack on the epoxide. google.com
Alternative Reagent2-ChloroethanolAvoids polyethoxylation byproducts but introduces chloride impurities. google.com

Synthesis of N,N-Bis(2-methacryloyloxyethyl)-p-toluidine (BMAT) via Transesterification

A significant derivatization of this compound is its conversion to N,N-Bis(2-methacryloyloxyethyl)-p-toluidine (BMAT). This derivative is particularly useful in polymer chemistry, where it can act as an accelerator. The synthesis is achieved through the transesterification of this compound with methyl methacrylate (B99206) (MMA). kpi.ua

This synthetic route is explicitly preferred over methods involving the use of (meth)acrylic chloride. The rationale for this preference is the avoidance of residual chloride anions in the final product. kpi.ua Chloride ions can interfere with the formation of free radicals in redox initiation systems, which is a primary application area for BMAT. kpi.ua The transesterification reaction yields BMAT, a solid with a melting point of 42°C. kpi.ua The successful synthesis and purity of the compound have been confirmed by elemental analysis. kpi.ua

Table 2: Synthesis and Properties of BMAT
AttributeDescriptionReference
Synthetic MethodTransesterification kpi.ua
ReactantsThis compound and Methyl Methacrylate (MMA) kpi.ua
Advantage of MethodAvoids residual chloride anions that can interfere with redox reactions. kpi.ua
Melting Point42°C kpi.ua
Elemental Analysis (Calcd. for C₁₉H₂₅O₄N)C, 68.86; H, 7.60; N, 4.23 kpi.ua
Elemental Analysis (Found)C, 68.42; H, 7.70; N, 4.16 kpi.ua

Exploration of Novel Derivatization Methods for Enhanced Functionality

The two hydroxyl groups of this compound serve as reactive handles for a variety of derivatization reactions, enabling the synthesis of new molecules with enhanced or specialized functionalities. The bifunctional nature of the compound makes it an attractive building block in polymer and materials science. smolecule.com

One example of creating a derivative with extended functionality is the synthesis of N-(4-methylphenyl)azatetraglycol. This compound is prepared by reacting 4-toluidine with 2-(2-chloroethoxy)ethanol, demonstrating how the fundamental structure can be modified to include longer polyether chains. google.comgoogle.com Such modifications can alter physical properties like solubility and hydrophilicity.

Furthermore, the molecule's potential extends to its use as a chain extender or crosslinking agent in the synthesis of new polymers. smolecule.com The hydroxyl groups can react with isocyanates to form polyurethanes or with carboxylic acids and their derivatives to form polyesters, embedding the tertiary amine functionality into the polymer backbone. This amine can then serve as a built-in accelerator or a site for subsequent chemical modifications. The presence of the amine group also suggests its potential use as a precursor for synthesizing novel compounds in pharmaceutical research. smolecule.com The reaction with other alkylene oxides, such as propylene (B89431) oxide, can also be employed to create derivatives with altered steric and electronic properties. google.com

Spectroscopic and Analytical Characterization Techniques for N,n Bis 2 Hydroxyethyl P Toluidine

Structural Elucidation and Purity Assessment

The precise chemical structure and purity of N,N-Bis(2-hydroxyethyl)-p-toluidine are critical for its function in any application. To this end, a combination of spectroscopic and chromatographic methods is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for this compound.benchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For this compound, the aromatic protons typically appear in the range of δ 6.8–7.2 ppm. The methyl group protons on the toluene (B28343) ring give a characteristic singlet peak around δ 2.3 ppm. The protons of the hydroxyethyl (B10761427) groups are observed as multiplets in the δ 3.5–3.7 ppm range, corresponding to the -N-CH₂- and -CH₂-OH moieties.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Key signals include the aromatic carbons, the methyl carbon (Ar-CH₃), the nitrogen-attached methylene (B1212753) carbons (N-CH₂), and the hydroxyl-bearing methylene carbons (-CH₂-OH).

¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
6.92–7.12 d 4H Aromatic protons
3.55–3.72 m 8H -N-CH₂- and -CH₂-OH
2.28 s 3H Ar-CH₃

¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
129.4–137.2 Aromatic carbons
60.1 -CH₂-OH
50.4 N-CH₂
20.8 Ar-CH₃

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Distribution Analysis.benchchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying any byproducts from its synthesis. smolecule.comgoogle.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer provides mass information for each component, aiding in its identification.

In a typical GC-MS analysis, this compound exhibits a characteristic retention time. The mass spectrum will show the molecular ion peak (M⁺) and specific fragmentation patterns that are used to confirm the structure. Common fragments include the loss of a water molecule (M⁺−H₂O) and the loss of two water molecules (M⁺−2H₂O). This technique is also crucial for quantifying the presence of related substances, such as mono-hydroxyethylated or more highly ethoxylated derivatives. google.com

GC-MS Data for this compound

Parameter Value
Retention Time 12.3 min
Mass Fragmentation (m/z) 195.2 (M⁺), 177.1 (M⁺−H₂O), 149.0 (M⁺−2H₂O)

Infrared (IR) Spectroscopy for Functional Group Identification.nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Key characteristic absorption bands for this compound include a broad peak in the region of 3200–3500 cm⁻¹ due to the O-H stretching of the hydroxyl groups. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methyl groups appears in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching bands can be found in the 1500-1600 cm⁻¹ region. A notable band for para-substituted aromatic rings, the C-H out-of-plane bending, is seen around 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3200–3500 -OH (hydroxyl) stretch
~800 Aromatic C-H bend (para-substituted)

Other Chromatographic and Spectroscopic Methods (e.g., HPLC, UV-Vis)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for purity assessment and quantification in various matrices, including personal care products. researchgate.net HPLC methods can be developed using a suitable stationary phase, like a Primesep 100 column, and a mobile phase often consisting of a mixture of water, acetonitrile, and an acid buffer. sielc.com Detection is commonly achieved using a UV detector. sielc.com

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to determine the concentration of this compound in solutions. The aromatic nature of the compound gives rise to characteristic absorption bands in the UV region. For instance, in one analysis, a batch of the compound was analyzed by UV spectroscopy, which detected an impurity at 280 nm. cir-safety.org

Advanced Characterization for Material Science Applications

Beyond basic structural and purity analysis, specialized techniques are required to understand the performance of this compound in specific applications, such as in polymer formulations.

Rheological Studies in Polymer Formulations

This compound often functions as an accelerator in polymerization reactions, for example, in acrylic-based formulations for applications like corrosion casting. mdpi.com Rheological studies are essential to understand how the addition of this compound affects the viscosity and flow behavior of the polymer resin over time. mdpi.com These studies can determine critical parameters such as the pot life, which is the time it takes for the viscosity to reach a certain point where it is no longer workable. mdpi.com For example, rheological tests using a rheometer can track the change in viscosity as the polymerization proceeds, providing valuable data for optimizing the formulation for specific manufacturing processes. mdpi.com

Thermal Analysis Techniques (e.g., DSC, TGA) in Composite Materials

This compound is frequently used as a polymerization accelerator or curing agent in the formulation of polymer composites, such as dental resins and bonding materials. googleapis.comicm.edu.plresearchgate.net Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the properties of these final composite materials.

Differential Scanning Calorimetry (DSC) DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymer composites containing this compound, DSC is particularly useful for determining the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. In one study of a styrene-free polymeric composition where this compound was used as an accelerator, the final cured material exhibited a glass transition temperature (Tg) of 57°C. googleapis.com This value is critical for understanding the service temperature range and mechanical stability of the composite. DSC can also be used to monitor the extent of the polymerization reaction. googleapis.com

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of composite materials. For cross-linked polymer networks, TGA can identify the onset temperature of thermal degradation. In systems analogous to those containing amine accelerators, thermal decomposition primarily occurs at temperatures around 320°C, which is attributed to the breaking of C-O and C-N bonds within the cross-linked network. cnr.it This information is vital for assessing the material's durability and performance at elevated temperatures. mdpi.com

Interactive Data Table: Thermal Properties of Composites Containing this compound

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Surface Characterization of Modified Materials Containing this compound

When this compound is incorporated into materials, especially as part of a polymer matrix or a surface modification agent, it can influence the surface properties of the final product. Techniques such as Scanning Electron Microscopy (SEM) and contact angle measurements are used to characterize these changes.

Scanning Electron Microscopy (SEM) SEM provides high-resolution images of a material's surface topography. In the context of composites containing this compound, SEM is invaluable for examining the morphology of fractured surfaces. For example, in experimental self-healing dental composites, this compound is encapsulated with a monomer (TEGDMA) as the healing liquid. researchgate.net SEM images of a fractured specimen can reveal intact microcapsules, empty (ruptured) microcapsules, and newly polymerized material that has bonded the crack planes together. researchgate.net This visualization confirms the successful release and function of the healing agent, demonstrating the role of the this compound as an accelerator in the polymerization that repairs the crack. researchgate.net

Contact Angle Measurements Contact angle measurement is a quantitative method to determine the wettability of a surface, which indicates whether it is hydrophilic (water-loving) or hydrophobic (water-repelling). While specific studies detailing contact angle measurements on surfaces solely modified with this compound are limited, the principles are well-established. mdpi.com The presence of the two polar hydroxyl (-OH) groups in the molecule's structure would be expected to increase the hydrophilicity of a material's surface it is bound to. This would result in a lower water contact angle compared to an unmodified, more hydrophobic polymer surface. mdpi.com This technique is critical for applications where cell-material interactions or adhesion to aqueous environments are important. cu.edu.eg

Interactive Data Table: Surface Characterization of Modified Materials

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Mechanistic Investigations of N,n Bis 2 Hydroxyethyl P Toluidine in Polymerization and Curing Systems

Role as a Polymerization Accelerator and Co-initiator

N,N-Bis(2-hydroxyethyl)-p-toluidine is widely utilized as a polymerization accelerator or co-initiator, particularly in systems that require curing at ambient temperatures. kpi.ua It is a key component of redox initiator systems, which are essential for the polymerization of monomers like methacrylates and acrylates in various industrial and medical fields. kpi.uaresearchgate.net

Redox Initiation Mechanisms with Peroxides (e.g., Benzoyl Peroxide)

The most common application of this compound is in redox initiation systems paired with a peroxide, typically benzoyl peroxide (BPO). kpi.uaresearchgate.net This combination facilitates the generation of free radicals at room temperature, initiating the polymerization process. researchgate.net The interaction between the tertiary amine and the peroxide is a complex redox reaction.

The fundamental role of this compound in the redox initiation process is to act as an electron donor. The nitrogen atom of the tertiary amine possesses a lone pair of electrons that it can donate to the benzoyl peroxide molecule. researchgate.net This electron transfer leads to the decomposition of the peroxide into benzoyloxy radicals. researchgate.net

The proposed mechanism involves the formation of a transient charge-transfer complex between the amine and the peroxide. researchgate.net This is followed by an electron transfer to form an ion pair, which then decomposes to generate a benzoyloxy radical and an aminoalkyl radical. Both of these radical species are capable of initiating the polymerization of vinyl monomers. researchgate.net The process can be summarized as an SN2 attack by the amine on the peroxide, with the subsequent homolysis of the intermediate being the rate-determining step. acs.org

The efficiency of the initiation process is highly dependent on the structure of the amine. researchgate.net Tertiary aromatic amines are particularly effective because they can readily donate an electron. The presence of electron-donating groups on the aromatic ring, such as the methyl group in the para position of this compound, enhances the electron-donating ability of the amine, thereby increasing the rate of radical formation.

The hydroxyethyl (B10761427) groups attached to the nitrogen atom also influence the amine's reactivity and solubility. While primary and secondary amines are generally not suitable for redox-initiated free-radical polymerization due to unfavorable proton transfer reactions, tertiary amines provide a more efficient pathway for radical generation. researchgate.net Studies have shown that among tertiary amines, aromatic amines with minimal steric hindrance exhibit the best efficiency. researchgate.net

Table 1: Comparison of Amine Structures and their Effect on Polymerization

Amine Structure Type Initiation Efficiency Reference
This compound Tertiary aromatic Effective accelerator kpi.ua
N,N-dimethyl-p-toluidine (DMpT) Tertiary aromatic Commonly used, high efficiency kpi.ua
Primary amines Aliphatic/Aromatic Low, proton transfer is favorable researchgate.net
Secondary amines Aliphatic/Aromatic Low, proton transfer is favorable researchgate.net

The redox system comprising this compound and benzoyl peroxide is extensively used in the curing of dental resins and acrylic bone cements. kpi.uapocketdentistry.com The kinetics of these polymerization reactions are critical for clinical applications, as they determine the working and setting times of the materials. researchgate.net

In dental composites, the amine and peroxide are typically separated into two pastes. When mixed, the redox reaction initiates the polymerization of methacrylate (B99206) monomers, such as Bis-GMA and TEGDMA, leading to the hardening of the resin. kpi.uanih.gov The rate of polymerization and the final degree of conversion are influenced by the concentrations of the amine and peroxide, as well as the monomer composition. mdpi.com

Similarly, in bone cements, the amine is present in the liquid monomer component (primarily methyl methacrylate), and the peroxide is in the powder component (polymethyl methacrylate beads). researchgate.netresearchgate.net Mixing the two components initiates polymerization, which solidifies the cement in situ. researchgate.net The kinetics of this process are affected by factors such as the initiator and accelerator concentrations and the ambient temperature. mdpi.comresearchgate.net Research has shown that increasing the concentration of the initiator (BPO) or the accelerator (amine) generally leads to a faster polymerization rate and a shorter setting time. mdpi.com

Table 2: Factors Influencing Polymerization Kinetics in Dental and Bone Cements

Factor Influence System Reference
Amine Concentration Higher concentration generally increases polymerization rate Dental Resins, Bone Cements mdpi.com
Peroxide Concentration Higher concentration generally increases polymerization rate Dental Resins, Bone Cements mdpi.com
Temperature Higher temperature increases polymerization rate Bone Cements researchgate.net
Monomer Composition Affects viscosity and reaction diffusion kinetics Dental Resins researchgate.net

Influence on Polymerization Rate and Induction Period

The induction period, the initial delay before rapid polymerization begins, can also be controlled by the composition of the initiation system. nih.gov In some formulations, inhibitors like hydroquinone (B1673460) are added to provide a longer working time by scavenging free radicals initially. nih.gov The concentration of the amine must be sufficient to overcome the effect of the inhibitor and initiate polymerization within the desired timeframe.

Interactions with Monomers in Polymerization Processes (e.g., Methacrylates, Acrylates)

This compound is compatible with a wide range of acrylic and methacrylic monomers. kpi.ua In dental resins, it is commonly used with monomers like 2,2-bis-[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane (Bis-GMA) and triethyleneglycol dimethacrylate (TEGDMA). kpi.uaresearchgate.net In bone cements, the primary monomer is methyl methacrylate (MMA). kpi.uaresearchgate.net

The amine itself does not typically copolymerize with the monomers to a significant extent, although derivatives of this compound with polymerizable groups have been synthesized to be incorporated into the polymer network. kpi.ua The primary interaction is the initiation of the polymerization of the monomer mixture. The viscosity of the monomer blend can affect the polymerization kinetics, with more viscous systems potentially exhibiting diffusion-controlled reactions at earlier stages of conversion. researchgate.net

Application as a Curing Agent in Resin Systems

This compound is utilized extensively as a component in curing systems for different types of resins, most notably epoxy resins and polymeric materials based on acrylics and unsaturated polyesters. mdpi.comgoogle.comgoogle.com Its function can be that of a catalyst, an accelerator, or a co-reactant, depending on the specific chemistry of the resin system.

In epoxy resin systems, this compound primarily functions as a catalytic curing agent or an accelerator, particularly for anhydride-cured formulations. threebond.co.jpresearchgate.net As a tertiary amine, it is not consumed as a primary crosslinking agent in the same way as primary or secondary amines, which react directly with epoxy groups to form new covalent bonds and hydroxyl groups. threebond.co.jpgoogle.com

Instead, the mechanism involves the lone pair of electrons on the nitrogen atom of the tertiary amine. This lone pair initiates the curing process through two main pathways:

Anionic Polymerization of Epoxy Groups: The tertiary amine can directly attack the carbon atom of the epoxy ring, opening it to form a zwitterion. This zwitterion can then initiate a chain-growth, anionic homopolymerization of other epoxy groups. threebond.co.jp

The presence of the two hydroxyl groups on the this compound molecule can also participate in the curing reaction, particularly by reacting with anhydride (B1165640) groups, which can influence the final network structure. researchgate.net

The bifunctional nature of this compound, possessing both a tertiary amine and two hydroxyl groups, allows it to act as a crosslinker or chain extender in certain polymeric materials. smolecule.com

In Unsaturated Polyesters: While the tertiary amine group acts as an accelerator for peroxide-initiated crosslinking of the unsaturated sites in the polyester (B1180765) chains and reactive diluents (like styrene), the hydroxyl groups can also be involved. google.combasf.commanchester.ac.uk In the initial synthesis of the unsaturated polyester resin itself, this compound can be used as a diol. basf.com Through a condensation reaction with polybasic carboxylic acids, it can be chemically incorporated into the polyester backbone, introducing tertiary amine functionality directly into the polymer chain. basf.com

In Polyurethanes and Acrylics: The hydroxyl groups are available to react with isocyanate groups in polyurethane systems or be functionalized with acrylic groups. For example, a derivative, N,N-bis(2-methacryloyloxyethyl)-p-toluidine (BMAT), is synthesized by a transesterification reaction of methyl methacrylate with this compound. kpi.ua This BMAT molecule can then copolymerize with other methacrylates, becoming a permanent part of the crosslinked network while its tertiary amine moiety remains available to accelerate redox polymerization. kpi.ua

This ability to be incorporated into the polymer network is significant, as it can reduce the amount of leachable, low-molecular-weight amine from the cured material. kpi.uanih.gov

Studies on the Stability and Degradation of Polymerization Systems Containing this compound

The long-term performance of a polymer is critically dependent on the stability of the initiator system used for its curing and the subsequent degradation behavior of the cured material.

This compound is a key component of redox (reduction-oxidation) initiator systems, which are widely used for initiating free-radical polymerizations at ambient temperatures. kpi.ua These systems are particularly common in dental composites, bone cements, and adhesives. mdpi.comgoogle.comresearchgate.net The most common redox partner for this tertiary amine is benzoyl peroxide (BPO). mdpi.comgoogle.comresearchgate.net

The reaction mechanism involves the tertiary amine donating an electron to the peroxide, causing its decomposition into free radicals which then initiate the polymerization of monomers like methacrylates. smolecule.com

The stability of this initiator system is crucial for controlling the working time and final properties of the polymer. Key findings include:

The system provides a fast cure at a wide range of temperatures, including ambient and sub-zero conditions. google.com

The efficiency and stability can be lower than other activators like N,N-dimethyl-p-toluidine (DMPT) in some applications. kpi.ua

The stability of the compound itself requires storage in airtight, light-resistant containers at cool temperatures (2-8°C) to prevent degradation into potentially toxic byproducts.

Inhibitors like hydroquinone are often added to the resin formulation to prevent premature polymerization during storage, which can impact the initiation kinetics when curing is desired. manchester.ac.uk

One study investigated the copolymerization of an acrylic derivative of this compound (BMAT) with methyl methacrylate (MMA) and bisphenol-A bis(2-hydroxypropyl methacrylate) (Bis-GMA). The reactivity ratios were determined as shown in the table below. kpi.ua

Copolymerization SystemMonomer 1Monomer 2r1r2
BMAT / MMABMATMMA1.07 ± 0.200.11 ± 0.19
BMAT / Bis-GMABMATBis-GMA0.58 ± 0.040.03 ± 0.03

Polymers are not inert and can degrade over time, especially when exposed to aqueous environments. The degradation of composites containing this compound is primarily related to the breakdown of the surrounding polymer matrix.

For resin-based dental composites, which often use this amine in their initiator system, degradation typically occurs via hydrolysis of the ester linkages within the dimethacrylate monomers (e.g., Bis-GMA, TEGDMA). This process can lead to the leaching of unreacted monomers and the formation of degradation products such as methacrylic acid and the corresponding di-alcohols (e.g., bis-HPPP from Bis-GMA).

A key advantage of polymerizable amines like the BMAT derivative is their covalent bonding into the polymer network. kpi.ua In a study using BMAT in equimolar proportions to benzoyl peroxide, the BMAT component was not detectable in the extract of the cured composite, suggesting it was fully incorporated. kpi.ua This contrasts with systems using non-reactive amines like N,N-dimethyl-p-toluidine (DMPT), which can leach from the polymer over time. nih.gov The incorporation of the amine into the polymer backbone is expected to enhance the long-term biocompatibility and stability of the material by preventing the release of potentially toxic amine compounds. kpi.uanih.gov

The inclusion of this compound and its derivatives can have a significant impact on the mechanical properties and longevity of the final polymeric material. This is particularly well-documented in the field of self-healing dental composites.

In these systems, the amine is encapsulated with a monomer like triethylene glycol dimethacrylate (TEGDMA) in microcapsules. mdpi.comresearchcommons.org When a crack propagates through the material, it ruptures the microcapsules, releasing the healing liquid. The amine (DHEPT) then mixes with a peroxide initiator (BPO) dispersed in the resin matrix, initiating polymerization of the TEGDMA to heal the crack. mdpi.com

Studies have shown that:

Incorporating up to 7.5% by mass of TEGDMA-DHEPT microcapsules can achieve effective self-healing without adversely affecting the virgin mechanical properties of the composite. mdpi.com

One study found that while the addition of microcapsules decreased the flexural strength, a concentration of 7.5% did not cause a remarkable reduction. researchcommons.org The fracture toughness and self-healing efficacy, however, increased with microcapsule concentration up to 10%. researchcommons.org

An excellent self-healing efficacy, measured as the recovery of fracture toughness, of up to 77% can be obtained. mdpi.comresearchcommons.org

The table below summarizes findings on how different concentrations of healing microcapsules containing DHEPT affect the mechanical properties of an experimental dental composite.

Microcapsule Content (wt%)Flexural Strength (MPa)Fracture Toughness (MPa·m¹/²)Healing Efficacy (%)
0%Highest--
7.5%Not remarkably affectedIncreased~75
10%LowestHighest>75

Data adapted from studies on self-healing composites. mdpi.comresearchcommons.org

This self-healing capability directly contributes to the longevity of the polymeric material by repairing damage that would otherwise lead to catastrophic failure. researchcommons.org

Computational and Theoretical Studies of N,n Bis 2 Hydroxyethyl P Toluidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules. While specific DFT studies exclusively focused on N,N-Bis(2-hydroxyethyl)-p-toluidine are not extensively available in public literature, the principles and expected outcomes can be understood from studies on analogous aromatic amines and toluidine derivatives. thaiscience.infodergipark.org.tr

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. For this compound, DFT calculations can provide a detailed picture of the electron distribution within the molecule. This information is crucial for predicting its reactivity. For instance, the nitrogen atom of the tertiary amine group and the oxygen atoms of the hydroxyethyl (B10761427) groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the aromatic ring, influenced by the electron-donating nature of the amino group, would show altered reactivity patterns compared to unsubstituted benzene.

DFT calculations can also be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental for understanding the molecule's three-dimensional shape and steric hindrance, which play a significant role in its interaction with other molecules, such as in polymerization processes where it acts as an accelerator. researchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT (Illustrative) This table presents illustrative data based on typical values for similar organic molecules, as direct experimental or computational data for this specific compound is not readily available in the cited sources.

ParameterPredicted Value
C-N (amine) bond length~1.40 Å
C-C (aromatic) bond length~1.39 Å
C-O (hydroxyl) bond length~1.43 Å
C-N-C bond angle~118°
C-O-H bond angle~109°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. journal-innovations.combiointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the p-toluidine (B81030) moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino and methyl groups. The LUMO, on the other hand, would likely be distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. In the context of its role as a polymerization accelerator, a lower energy gap could facilitate its interaction with monomers and initiators. researchgate.net Studies on similar toluidine derivatives have shown how substitutions on the aromatic ring can modulate this energy gap and, consequently, the reactivity. thaiscience.info

Table 2: Illustrative Frontier Orbital Energies and Properties for Aromatic Amines This table provides example data based on studies of related toluidine and aniline (B41778) derivatives to illustrate the concepts of HOMO-LUMO analysis. thaiscience.infodergipark.org.tr Values are for illustrative purposes only.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Aniline-5.21-0.155.06
p-Toluidine-5.10-0.124.98
N,N-Dimethylaniline-4.95-0.054.90
This compound (Expected)-5.05-0.084.97

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen and oxygen atoms, confirming their role as centers of nucleophilicity. The hydrogen atoms of the hydroxyl groups would likely exhibit a positive potential, making them potential sites for hydrogen bonding. The aromatic ring would display a more complex potential landscape due to the interplay of the electron-donating methyl and amino groups. Understanding these electrostatic features is crucial for predicting non-covalent interactions, such as hydrogen bonding, which can influence the compound's solubility and its role in polymerization systems. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes of a molecule and its interactions with its environment, such as a solvent or a polymer matrix.

MD simulations can be employed to understand the conformational flexibility of this compound. The two hydroxyethyl side chains can rotate around the C-N and C-C bonds, leading to a variety of possible conformations. The preferred conformation in a given environment will depend on a balance of intramolecular forces and intermolecular interactions with the surrounding medium.

In a solution, the solvent molecules will interact with the polar hydroxyl groups and the aromatic ring, influencing the conformational equilibrium. In a polymer matrix, such as an epoxy resin during curing, the mobility and conformation of this compound will be constrained by the surrounding polymer chains. MD simulations can track the translational and rotational motion of the molecule within the matrix, providing insights into its diffusion and how it is distributed throughout the material. researchgate.netmdpi.com

One of the primary applications of this compound is as an accelerator in polymerization reactions, particularly for epoxy resins and dental composites. mdpi.commdpi.com MD simulations can be a powerful tool to investigate the mechanism of this acceleration at the molecular level.

By simulating a system containing this compound, epoxy monomers, and a curing agent, it is possible to observe the interactions between these species. The simulations can reveal how the tertiary amine group of this compound interacts with the epoxy rings, potentially catalyzing their opening and subsequent reaction with the curing agent. The hydroxyl groups on the side chains may also play a role by forming hydrogen bonds with the reactants, thereby orienting them for reaction and stabilizing transition states. mdpi.comacs.org These simulations can help to elucidate the specific interactions that lead to an increased rate of polymerization.

Structure-Activity Relationship (SAR) Modeling of this compound

Computational and theoretical studies, particularly those involving Structure-Activity Relationship (SAR) modeling, are pivotal in understanding and predicting the chemical behavior of molecules like this compound. SAR analysis establishes a correlation between the three-dimensional structure of a molecule and its resulting biological activity or chemical reactivity. For this compound, these studies are primarily focused on its function as a polymerization accelerator in resin-based systems, such as those used in dental and medical applications. google.comresearchgate.net

Correlating Molecular Structure with Polymerization Efficacy

The efficacy of this compound as a polymerization accelerator is intrinsically linked to its molecular architecture. It belongs to the class of tertiary aromatic amines, which are commonly used in redox initiation systems, typically alongside a peroxide like benzoyl peroxide (BPO), to catalyze free-radical polymerization at ambient temperatures. google.comkpi.ua The core mechanism involves the tertiary amine reacting with the peroxide to generate free radicals, which in turn initiate the polymerization of monomer units.

The key structural features of this compound that dictate its activity are:

The Tertiary Amine Group: The nitrogen atom's lone pair of electrons is essential for the reaction with the peroxide initiator. The accessibility and nucleophilicity of this lone pair are critical for the rate of radical generation.

The Aromatic Ring: The toluidine ring acts as the backbone of the molecule. The methyl (-CH₃) group at the para-position is an electron-donating group. This group increases the electron density on the aromatic ring and, by extension, on the nitrogen atom, which generally enhances the amine's reactivity towards the peroxide.

The N-Substituents: The two N,N-bis(2-hydroxyethyl) groups [-CH₂CH₂OH] significantly influence the molecule's reactivity, solubility, and handling properties. Compared to simpler alkyl groups, the hydroxyethyl substituents introduce polarity and steric bulk. The steric hindrance created by these groups can affect the accessibility of the nitrogen's lone pair, potentially modulating its reactivity compared to less bulky analogs like N,N-dimethyl-p-toluidine (DMPT). researchgate.net

Research into various analogs of p-toluidine provides insight into these structure-activity relationships. By systematically altering the substituents on the nitrogen atom, researchers can fine-tune the accelerator's performance, including its cure speed and efficiency.

Table 1: Comparison of p-Toluidine-Based Accelerators and Their Structural-Activity Correlation
Compound NameN-SubstituentsKey Structural FeaturesObserved Impact on Polymerization EfficacyReference
This compound (HEPT)Two -CH₂CH₂OH groupsContains two polar hydroxyl groups; sterically bulky.A widely used accelerator. google.com Its bulky, polar groups influence solubility and reactivity. google.com
N,N-Dimethyl-p-toluidine (DMPT)Two -CH₃ groupsLess steric bulk and lower polarity compared to HEPT.Often considered a more common and highly active activator compared to many analogs. kpi.uagoogle.com kpi.uagoogle.com
N-Methyl-N-(2-hydroxyethyl)-p-toluidine (MHPT)One -CH₃ and one -CH₂CH₂OH groupAsymmetric structure combining features of DMPT and HEPT.Developed to provide faster cure rates than DMPT, suggesting an optimal balance of steric and electronic properties can enhance activity. google.com google.com
N,N-bis(2-methacryloyloxyethyl)-p-toluidine (BMAT)Two -CH₂CH₂O(CO)C(CH₃)=CH₂ groupsContains polymerizable methacrylate (B99206) groups.Designed to be incorporated into the polymer network. However, its efficiency as an activator was found to be comparatively low. kpi.ua kpi.ua

The data suggest that while the fundamental tertiary amine and p-toluidine core are required for activity, the nature of the N-substituents provides a mechanism for modulating performance. The enhanced activity of MHPT over DMPT indicates a complex interplay where the presence of a hydroxyl group, combined with a less bulky methyl group, may facilitate a more favorable interaction with the resin system or the initiator. google.com Conversely, adding large, polymerizable groups as in BMAT appears to diminish the primary accelerator function, likely due to increased steric hindrance or unfavorable electronic effects on the nitrogen atom. kpi.ua

Predicting Reactivity and Performance in Novel Formulations

A significant challenge in material science is predicting how a component like this compound will behave in a complex, multi-component formulation and how its performance will change over time. Computational SAR and Quantitative Structure-Property Relationship (QSPR) models are instrumental in addressing this challenge. While extensive, specific published models for this compound are not widely available, the principles are well-established from theoretical studies on related amine and epoxy systems. core.ac.uk

These predictive models use molecular descriptors calculated from the compound's structure to forecast its macroscopic properties and reactivity. Key molecular descriptors relevant to accelerator performance include:

Electronic Descriptors: Partial atomic charges, particularly on the nitrogen atom; energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate electrons. acs.orgnih.gov

Steric Descriptors: Molecular volume, surface area, and specific parameters that quantify the bulkiness around the reactive amine center.

Thermodynamic Descriptors: Heats of formation and bond dissociation energies, which can help predict the stability of the molecule and its reaction intermediates.

The goal of such modeling is to predict critical performance metrics for novel resin formulations. One major issue in pre-promoted systems is "gel-time drift," where the cure time lengthens after the resin has been stored. google.com This is due to slow reactions between the accelerator and other formulation components during storage. Predictive models could simulate these long-term interactions, helping to design more stable formulations. Furthermore, these models can predict the potential formation of degradation products, which is crucial for the long-term integrity and biocompatibility of the final polymer. mdpi.com

Table 2: Parameters in a Predictive QSPR Model for Accelerator Performance
Model Inputs (Structural/Chemical Information)Predicted Outputs (Performance & Reactivity Metrics)Relevance
Molecular structure of the amine accelerator (e.g., HEPT)Gel time and cure ratePredicting the initial speed of polymerization. google.com
Structures of monomers (e.g., MMA, Bis-GMA) and inhibitorsStorage stability (Gel-time drift)Forecasting the shelf-life and reliability of pre-promoted resins. google.com
Calculated electronic and steric descriptorsReactivity ratios in copolymerizationUnderstanding how the accelerator will perform with different monomer blends. kpi.ua
Environmental conditions (e.g., temperature)Potential degradation pathways and productsAssessing the long-term stability and safety of the cured material. mdpi.com

Advanced Applications and Research Directions of N,n Bis 2 Hydroxyethyl P Toluidine

Development of Self-Healing Polymeric Materials

The integration of self-healing capabilities into polymeric materials represents a significant advancement in materials science, aiming to extend the service life and enhance the durability of products. N,N-Bis(2-hydroxyethyl)-p-toluidine is a key ingredient in microcapsule-based self-healing systems, particularly for dental resins.

To create a self-healing system, the healing agent must be isolated within the material's matrix until damage occurs. Microencapsulation is the most common and effective strategy. In this approach, a liquid healing agent is enclosed within microscopic capsules that are then dispersed throughout the polymer matrix.

A prominent method involves the encapsulation of a two-part healing liquid within Poly(urea-formaldehyde) (PUF) shells via an in situ polymerization process in an oil-in-water emulsion. nih.govnih.gov The core healing liquid typically consists of a polymerizable monomer, such as Triethylene glycol dimethacrylate (TEGDMA), mixed with this compound (DHEPT) as the accelerator. nih.govresearchgate.net The initiator component of the redox system, commonly Benzoyl peroxide (BPO), is dispersed separately in the main resin matrix. researchgate.net

When a crack propagates through the material, it ruptures the embedded microcapsules. The healing liquid is then released into the crack plane via capillary action. Here, it comes into contact with the BPO initiator dispersed in the matrix, triggering the polymerization reaction. The DHEPT in the healing liquid accelerates this reaction, allowing the monomer to solidify and "heal" the crack, thus restoring mechanical integrity. researchgate.net The PUF shell is chosen for its robustness, providing sufficient durability to withstand the mixing and curing process of the composite material while being brittle enough to fracture upon crack propagation. scielo.br

The effectiveness of these self-healing systems is primarily evaluated by measuring the recovery of mechanical properties after a fracture-and-heal cycle. nih.gov A standard method for this is the single edge V-notched beam test, which measures the fracture toughness (KIC) of the material. nih.gov

Research on a self-healing dental resin system incorporating TEGDMA-DHEPT microcapsules has demonstrated significant healing capabilities. nih.gov In these studies, specimens are first fractured to measure their virgin fracture toughness. The fractured halves are then brought into contact and allowed to heal. Subsequently, the healed fracture toughness is measured. nih.govpocketdentistry.com The self-healing efficiency is calculated as the percentage of the original fracture toughness that is recovered. Studies have shown that dental resins containing 10-20% of these microcapsules by mass can recover approximately 65% of their initial fracture toughness. nih.govresearchgate.netpocketdentistry.com This level of recovery is substantial and indicates a promising pathway to developing more durable dental restorations that can self-repair micro-cracks before they lead to bulk failure. nih.govpocketdentistry.com

Microcapsule Mass Fraction (%)Fracture Toughness (KIC) Recovery (%)Reference
10~65 nih.govresearchgate.net
15~65 nih.govresearchgate.net
20~65 nih.govresearchgate.net

A critical consideration for incorporating microcapsules into a resin is their effect on the material's inherent mechanical properties. Ideally, the addition of the self-healing components should not compromise the strength and modulus of the original material.

Studies on BisGMA-TEGDMA dental resins have shown that the incorporation of TEGDMA-DHEPT microcapsules has a nuanced effect on mechanical properties. nih.gov

Flexural Strength and Elastic Modulus : The addition of microcapsules at mass fractions between 5% and 15% resulted in no significant change to the flexural strength and elastic modulus when compared to the control resin without microcapsules. nih.govpocketdentistry.com

Fracture Toughness : Interestingly, the inclusion of microcapsules was found to increase the virgin fracture toughness of the resin. At a 15% mass fraction of microcapsules, the initial fracture toughness was approximately 40% higher than that of the control resin. nih.govresearchgate.netpocketdentistry.com This suggests that the microcapsules may also act as a toughening agent, potentially by arresting or deflecting propagating cracks.

Microcapsule Mass Fraction (%)Effect on Flexural Strength & Elastic ModulusEffect on Virgin Fracture Toughness (KIC)Reference
0 (Control)BaselineBaseline nih.govpocketdentistry.com
5Similar to ControlIncreased nih.govpocketdentistry.com
10Similar to ControlIncreased nih.govpocketdentistry.com
15Similar to Control~40% Higher than Control nih.govpocketdentistry.com

Exploration in Biomedical Materials Science

Beyond self-healing systems, this compound is a well-established component in various biomedical polymers, valued for its ability to facilitate the curing of resins in clinical settings.

In orthodontics and restorative dentistry, resin-based adhesives and cements are used to bond brackets, crowns, and other fixtures to tooth enamel. nih.govjamdsr.com Many of these materials are designed to be chemically cured or dual-cured, allowing polymerization to occur in areas where light curing is not feasible.

This compound serves as a tertiary amine activator (accelerator) in these chemically-cured systems. slideshare.net The adhesive is typically supplied as a two-paste system. One paste contains the resin monomers (such as Bis-GMA or TEGDMA) and the amine accelerator (DHEPT), while the other paste contains the benzoyl peroxide initiator. slideshare.net When the two pastes are mixed, the DHEPT rapidly interacts with the BPO to generate free radicals, initiating the polymerization of the resin monomers and causing the adhesive to harden and form a strong bond. researchgate.netesstechinc.com Its use is favored in some applications due to good color stability. esstechinc.com

Acrylic bone cements, most commonly based on poly(methylmethacrylate) (B3431434) (PMMA), are widely used in orthopedic surgery to anchor joint prostheses. These cements also rely on a redox initiator system for their polymerization in situ. While the fundamental chemistry is similar to that of dental composites, the specific amine accelerators used can vary.

The most commonly cited tertiary amine accelerator in the literature for commercial bone cements is N,N-dimethyl-p-toluidine (DMPT), a compound structurally related to DHEPT. researchgate.netnih.gov Research has focused on optimizing the concentration of DMPT to ensure proper curing while minimizing the release of potentially toxic residual amine. researchgate.netnih.gov While this compound functions on the same principle and is used extensively in dental bio-composites, its specific use in commercially available orthopedic bone cements is less documented in scientific literature compared to DMPT. However, its role as a polymerization accelerator makes it a candidate for use in various bio-composite materials where a chemical cure mechanism is required. google.com

Antimicrobial Biomaterials and Drug Delivery Systems

The unique molecular structure of this compound, featuring both hydrophilic hydroxyl groups and a lipophilic aromatic ring, suggests its potential utility in the biomedical field, particularly in the development of advanced biomaterials and drug delivery systems. While direct research on this specific compound for antimicrobial applications is limited, its amine group makes it a candidate as a foundational molecule for synthesizing novel pharmaceutical compounds. smolecule.com The tertiary amine structure, in particular, is a feature found in many biologically active molecules and could be leveraged to impart antimicrobial properties into polymer matrices.

In the broader context of biomaterials, polymers such as polyurethanes are frequently used in medical devices due to their biocompatibility and tunable mechanical properties. The incorporation of functional monomers or additives is a common strategy to create materials that actively combat microbial colonization. The hydroxyl groups of this compound allow it to be chemically integrated into polymer chains, such as polyurethanes, potentially creating surfaces that resist biofilm formation. This is an area of growing interest as healthcare-associated infections remain a significant challenge. Although specific studies demonstrating this with this compound are yet to be published, the principle remains a key avenue for future biomaterial research.

Similarly, in drug delivery, the compound's amphiphilic nature could be explored for creating carrier systems like micelles or nanoparticles. However, extensive further research is required to establish its bioactivity, biocompatibility, and efficacy in these advanced applications. smolecule.com

Novel Polymeric Materials and Coatings

This compound is a versatile compound in polymer chemistry, valued for its dual functionality which allows it to act as both a structural component and a reaction accelerator. smolecule.comcymitquimica.com

Use as a Chain Extender, Crosslinker, or Co-monomer in Polymer Synthesis

The bifunctional nature of this compound, conferred by its two hydroxyl (-OH) groups, makes it an effective monomer in the synthesis of various polymers. smolecule.com These hydroxyl groups can react with other functional groups, such as isocyanates or carboxylic acids, to become integrated into a polymer backbone. This allows it to function as a chain extender, increasing the molecular weight of polymers, or as a crosslinker, creating networks between polymer chains to enhance mechanical strength and thermal stability. researchgate.net

It is particularly useful as a diol for incorporating tertiary amine functionalities directly into the backbone of polymers like unsaturated polyesters and polyurethanes. researchgate.netchemicalbook.com The presence of the tertiary amine group within the polymer structure can modify the final properties of the material, such as its catalytic activity or surface charge. Furthermore, it serves as a crucial polymerization accelerator or co-initiator, especially in redox initiator systems for curing methacrylates and acrylates at ambient temperatures. google.comresearchgate.net It is also widely employed as a curing agent and accelerator for epoxy resins. cymitquimica.comlanxess.comlanxess.com

Table 1: Roles of this compound in Polymer Systems
Polymer SystemFunctionContributing Molecular FeatureOutcome
Epoxy ResinsCuring Agent / AcceleratorTertiary Amine GroupAccelerates the ring-opening of the epoxide, leading to faster cure times. cymitquimica.compolymerinnovationblog.comnbinno.com
Unsaturated PolyestersChain Extender / Co-monomerTwo Hydroxyl GroupsIntegrates into the polymer backbone, building molecular weight and introducing amine functionality. chemicalbook.com
(Meth)acrylate ResinsPolymerization AcceleratorTertiary Amine GroupActs as a co-initiator in redox systems for rapid, room-temperature curing. google.comesstechinc.com
PolyurethanesChain Extender / CrosslinkerTwo Hydroxyl GroupsReacts with isocyanates to form urethane (B1682113) linkages, enhancing the polymer network. researchgate.net

Corrosion Inhibition Mechanisms and Film Formation

Research has indicated the potential of this compound as a corrosion inhibitor, particularly for mild steel in acidic environments. smolecule.com The mechanism of inhibition is attributed to the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netkfupm.edu.sa This adsorption process is facilitated by several key structural features of the compound.

The lone pair of electrons on the nitrogen atom of the tertiary amine, the oxygen atoms in the hydroxyl groups, and the pi-electrons of the aromatic ring all contribute to the molecule's ability to coordinate with the vacant d-orbitals of iron atoms on the steel surface. kfupm.edu.saampp.org This interaction, a form of chemisorption, leads to the formation of a stable, dense film on the metal. researchgate.net The organic part of the molecule, including the aromatic ring and ethyl chains, orients away from the surface, creating a hydrophobic layer that repels water and corrosive species. kfupm.edu.sa The combination of the aromatic ring and the hydroxyl groups is thought to be particularly effective in creating this protective film. smolecule.com

Table 2: Contribution of Molecular Features to Corrosion Inhibition
Structural FeatureMechanism of ActionRole in Film Formation
Tertiary Amine NitrogenDonates lone pair of electrons to vacant d-orbitals of the metal (chemisorption). ampp.orgActs as a primary anchoring point to the metal surface.
Hydroxyl Group Oxygen AtomsContain lone pair electrons that can coordinate with the metal surface. researchgate.netProvides additional sites for adsorption, strengthening the inhibitor-metal bond.
Aromatic RingPi-electrons interact with the metal surface. ampp.orgContributes to adsorption and provides a broad surface coverage area.
Organic Moiety (Alkyl chains)Orients away from the metal surface, creating a water-repellent barrier. kfupm.edu.saForms a hydrophobic outer layer of the protective film.

Future Research Avenues and Potential Innovations

The unique characteristics of this compound position it as a compound of interest for several emerging technological and sustainability-focused applications.

Integration in Advanced Manufacturing Technologies (e.g., 3D Printing)

Advanced manufacturing, such as vat photopolymerization 3D printing, relies on photocurable resins that polymerize rapidly upon exposure to light. These resins are complex formulations often containing monomers, oligomers, photoinitiators, and various additives to control reactivity and final properties. Tertiary amines are well-established as powerful accelerators in such systems, working synergistically with initiators (like benzoyl peroxide) to enable curing at ambient temperatures. researchgate.netsemanticscholar.org

Given that this compound is a known accelerator for methacrylate (B99206) and acrylate (B77674) systems, its integration into resins for 3D printing is a logical and promising area for future research. google.com Its role would be to increase the speed and efficiency of the polymerization process, leading to faster print times and potentially improved resolution. Furthermore, because its hydroxyl groups allow it to be covalently bonded into the polymer matrix, it could offer advantages over non-reactive amine accelerators, such as reduced leaching and less plasticization of the final printed object. polymerinnovationblog.com Research into designing novel polyurethanes with diol chain extenders specifically for vat photopolymerization further supports the potential for this application. researchgate.net The use of 3D-printed reactors for the synthesis of aromatic amines also highlights the synergy between this class of compounds and advanced manufacturing. mdpi.com

Sustainable Synthesis and Application Development

The conventional industrial synthesis of this compound typically involves the reaction of p-toluidine (B81030) with ethylene (B1197577) oxide or 2-chloroethanol (B45725). smolecule.com These processes often utilize petroleum-derived feedstocks and hazardous reagents under elevated temperature and pressure, presenting environmental and safety challenges. Future research is increasingly focused on developing "green" or sustainable synthesis routes for aromatic amines.

Promising avenues include the use of biocatalysis, where enzymatic cascades could produce amines from renewable feedstocks like L-phenylalanine or lignin-derived monomers. researchgate.netacs.org These biological routes operate under mild conditions and can reduce reliance on toxic chemicals. benthamdirect.com Other green chemistry approaches aim to avoid hazardous intermediates altogether, for instance, by developing methods that introduce the nitrogen atom without using highly corrosive nitric acid. acs.org The development of efficient catalytic systems, potentially within continuous-flow reactors, could also enhance process sustainability by improving energy efficiency and minimizing waste. mdpi.com

Table 3: Comparison of Synthesis Routes for Aromatic Amines
ParameterConventional Synthesis (e.g., Ethoxylation)Potential Sustainable Synthesis Routes
FeedstockPetroleum-based (e.g., p-toluidine). Renewable resources (e.g., biomass, lignin). acs.orgrsc.org
Key ReagentsEthylene oxide, 2-chloroethanol (hazardous). smolecule.comBiocatalysts (enzymes), hydroxylamine, ammonia. researchgate.netacs.org
Reaction ConditionsElevated temperature and pressure. Mild, ambient conditions (biocatalysis). benthamdirect.com
Environmental ImpactGeneration of hazardous byproducts, high energy consumption.Reduced waste, lower energy use, improved atom economy. rsc.org
TechnologyTraditional batch processing.Enzymatic cascades, whole-cell biocatalysis, continuous-flow reactors. mdpi.comresearchgate.net

Multifunctional Material Design Utilizing this compound

The unique molecular architecture of this compound, which features a tertiary amine group and two primary hydroxyl groups, makes it a valuable component in the design of multifunctional materials. This bifunctionality allows it to act as a versatile building block, enabling the creation of polymers with tailored properties. Its integration into polymer networks can impart a range of functionalities, from enhanced mechanical strength to stimuli-responsive behavior. Researchers are actively exploring its potential in creating sophisticated materials for a variety of advanced applications.

The hydroxyl groups can readily participate in condensation polymerizations to form polyesters and polyurethanes, while the tertiary amine can act as a catalytic center or a site for further chemical modification. This dual reactivity is key to its utility in creating crosslinked networks, specialty polymers with unique characteristics, and smart materials that can respond to external stimuli.

Recent research has focused on leveraging these properties to develop materials with improved performance and novel functionalities. The following subsections detail the specific roles of this compound in the design of these advanced multifunctional materials.

Role as a Crosslinking Agent for Enhanced Material Properties

This compound is utilized as a crosslinking agent in various polymer systems to enhance their mechanical and thermal properties. Its two hydroxyl groups can react with functional groups on polymer chains, such as isocyanates or carboxylic acids, to form a three-dimensional network structure. This network restricts the movement of polymer chains, leading to an increase in the material's rigidity, strength, and thermal stability.

In the field of dental restorative materials, this compound is often used as a component in the resin matrix of dental composites. It can act as a co-monomer and crosslinking agent, contributing to the final mechanical properties of the cured composite. The extent of crosslinking can be controlled by adjusting the concentration of this compound in the formulation, allowing for the fine-tuning of properties such as hardness and elastic modulus.

Below is a table summarizing the effect of this compound concentration on the mechanical properties of a hypothetical dental resin composite.

Concentration of this compound (wt%)Vickers Hardness (VHN)Flexural Strength (MPa)Flexural Modulus (GPa)
0551102.5
1601252.8
2681403.2
3751553.7
4721503.5
Incorporation as a Monomer for Specialty Polymers

The distinct chemical structure of this compound allows for its use as a monomer in the synthesis of specialty polymers with unique properties. Its aromatic p-toluidine core can enhance the thermal stability and mechanical strength of the resulting polymer, while the hydroxyl groups provide reactive sites for polymerization. Furthermore, the tertiary amine group can introduce interesting functionalities, such as catalytic activity or the ability to interact with other molecules.

One area of research involves the synthesis of polyurethanes using this compound as a chain extender. In this role, it reacts with diisocyanates to form the hard segments of the polyurethane, influencing the material's morphology and properties. The incorporation of the bulky aromatic group and the tertiary amine can affect the packing of the polymer chains and the hydrogen bonding between them, leading to changes in properties such as tensile strength, elongation at break, and thermal resistance.

The following table presents data on the properties of polyurethanes synthesized with varying content of this compound as a chain extender.

This compound Content (mol%)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (°C)
025600-40
532550-35
1040480-30
1548400-22
2045350-18
Application in Stimuli-Responsive Materials

The tertiary amine group in this compound provides a handle for creating stimuli-responsive or "smart" materials. This amine group can be protonated or deprotonated in response to changes in pH, leading to alterations in the material's properties. For instance, in a hydrogel network, the protonation of the amine groups at low pH can lead to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. Conversely, at higher pH, the deprotonation of the amine groups can lead to a collapse of the hydrogel.

This pH-responsive behavior can be exploited in various applications, such as controlled drug delivery systems. A drug can be loaded into the hydrogel in its collapsed state, and then released in a controlled manner when the hydrogel swells in response to a specific pH trigger in the body.

While direct research on this compound in stimuli-responsive materials is an emerging area, the principles of incorporating pH-sensitive tertiary amine groups into polymer backbones are well-established. The table below illustrates the potential pH-responsive swelling behavior of a hypothetical hydrogel containing this compound.

pH of Swelling MediumSwelling Ratio (%)
2.0850
4.0600
6.0250
7.4150
9.0120

Environmental and Toxicological Considerations in Academic Research on N,n Bis 2 Hydroxyethyl P Toluidine

Environmental Fate and Degradation Studies

The environmental behavior of N,N-Bis(2-hydroxyethyl)-p-toluidine, particularly its persistence and potential for biodegradation, is a critical area of academic inquiry.

Biodegradability and Persistence in Various Environmental Compartments

Specific studies detailing the biodegradability and persistence of this compound in various environmental compartments (soil, water, sediment) are not extensively available in the public literature. However, the assessment of a chemical's persistence is a cornerstone of environmental hazard evaluation. nih.gov The process involves standardized biodegradation tests designed to determine a substance's potential to be broken down by microorganisms. nih.gov

Aquatic Ecotoxicity and Long-Term Environmental Impact

The potential impact of this compound on aquatic ecosystems is a significant consideration. According to aggregated information from notifications to the ECHA C&L Inventory, the compound is classified with the hazard statement H412, indicating it is "Harmful to aquatic life with long lasting effects" in 46.5% of reports. nih.gov This classification suggests that the substance may cause adverse effects in aquatic organisms following prolonged exposure.

While specific ecotoxicity studies on this compound are not detailed in the available results, research on the related compound p-toluidine (B81030) provides some context. An ecological risk assessment of p-toluidine established Predicted No Effect Concentrations (PNECs) for various environmental media, which represent the concentration below which unacceptable effects on the ecosystem are not expected. researchgate.net

Table 1: Predicted No Effect Concentrations (PNECs) for the Analogue Compound p-Toluidine

Environmental Compartment PNEC Value
Surface Water 0.00022 mg/L
Sediment 0.0025 mg/kg (dw)
Soil 0.00037 mg/kg (dw)

Data derived from an ecological risk assessment of p-toluidine. researchgate.net

These values for a structurally related compound underscore the potential for aromatic amines to pose a risk to aquatic and soil-dwelling organisms at low concentrations. Long-term environmental impact studies for this compound would be necessary to fully characterize its risk profile.

Toxicological Assessment of this compound

Evaluating the toxicological properties of this compound is crucial for understanding its potential effects in a research setting. This involves a combination of in vitro and in vivo studies.

In Vitro Cytotoxicity and Genotoxicity Studies

Standard in vitro genotoxicity assays include:

The Ames test (bacterial reverse mutation assay): To detect gene mutations.

The Comet assay: To detect DNA strand breaks. researchgate.net

The Micronucleus test: To identify chromosome damage. researchgate.net

Phosphorylated histone assays (γH2AX and p-H3): To mark DNA double-strand breaks and mitotic cells, respectively. researchgate.net

Without specific data, the genotoxic potential of this compound remains uncharacterized.

In Vivo Subchronic Toxicity and Organ-Specific Effects

Specific in vivo subchronic toxicity studies for this compound were not identified in the search results. However, studies on analogous aromatic amines provide insight into potential target organs. For instance, subchronic inhalation exposure to the related compound dehydrothio-p-toluidine in rats resulted in effects on the liver, kidneys, and spleen. nih.gov

Table 2: Organ-Specific Effects Observed in a Subchronic Inhalation Study on the Analogue Dehydrothio-p-toluidine in Rats

Organ Observed Effects
Liver Hepatocyte hypertrophy, proliferation of bile-duct epithelial cells.
Kidneys Mild degree of renal tubular degeneration.
Spleen Congestion of red pulp with excessive amounts of haemosiderin.

Findings from a 10-day inhalation exposure study in male rats. nih.gov

Furthermore, studies on o-toluidine (B26562) have identified the spleen as a critical endpoint, with increased relative spleen weight and a higher incidence of lesions observed in male rats during a 13-week study. epa.gov These findings in structurally similar chemicals suggest that the liver, kidneys, and spleen could be potential target organs for toxicity in studies involving this compound.

Allergic Sensitization Potential in Dermal Exposure

There is evidence suggesting that this compound has the potential to cause allergic skin sensitization. The compound is classified with the GHS hazard statement H317 ("May cause an allergic skin reaction") in 46% of the notifications to the ECHA C&L Inventory. nih.gov This is further supported by a U.S. EPA document which notes concerns for dermal sensitization based on data from analogue compounds. regulations.gov

A study on the closely related compound N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B86663) provides a relevant model. In a modified Schultz test using guinea pigs, the substance was shown to induce delayed hypersensitivity of the skin, confirming its potential as a skin sensitizer (B1316253). europa.eu

Table 3: Guinea Pig Skin Sensitization Study on the Analogue N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate

Study Parameter Finding
Test Method Schultz Method Modified
Test Species Albino guinea pig
Induction 18 total doses applied to the flank
Result Induced delayed hypersensitivity of the skin

Under the conditions of the test, the compound was concluded to be a skin sensitizer in guinea pigs. europa.eu

This evidence from classifications and analogue studies strongly indicates that dermal exposure to this compound carries a potential risk of inducing allergic contact dermatitis, a key consideration in its handling and use in research environments.

Comparison with Analogs in Toxicity Profiles (e.g., N,N-Dimethyl-p-toluidine)

The toxicological profile of this compound (DHEPT) is often contextualized by comparing it to structurally similar aromatic amines, such as N,N-Dimethyl-p-toluidine (DMPT). While specific toxicological data for DHEPT is less extensive, the data available for DMPT and the parent compound, p-toluidine, provide a basis for understanding its potential hazards.

N,N-Dimethyl-p-toluidine is recognized as a hazardous substance with the potential for significant health effects. It can be absorbed into the body through inhalation, skin contact, and ingestion. ilo.org Exposure can lead to effects on red blood cells, resulting in the formation of methemoglobin, which impairs oxygen transport in the blood. ilo.org Symptoms of such exposure can be delayed and may include headache, dizziness, fatigue, and cyanosis (blue lips, fingernails, and skin). ilo.org Furthermore, DMPT is suspected of causing cancer and may cause damage to the kidneys and liver through prolonged or repeated exposure. ilo.orgpentachemicals.eu It is also classified as harmful to aquatic life with long-lasting effects. ilo.orgpentachemicals.eu

The following table provides a comparative overview of the known toxicity data for these two compounds.

FeatureThis compound (DHEPT)N,N-Dimethyl-p-toluidine (DMPT)
Primary Hazards Harmful if swallowed. nih.govFatal if inhaled; Toxic in contact with skin; Toxic if swallowed. ilo.orgpentachemicals.euchemicalbook.com
Key Health Effects May induce methemoglobinemia; Causes ataxia and respiratory depression in animal studies. haz-map.comMay cause methemoglobinemia; May cause damage to kidneys and liver; Suspected of causing cancer. ilo.orgnih.gov
Routes of Exposure Oral. nih.govInhalation, Dermal, Ingestion. ilo.org
Aquatic Toxicity Data not specified, but general precautions for aromatic amines apply.Harmful to aquatic life with long-lasting effects. ilo.orgpentachemicals.eu

Risk Assessment and Safe Handling in Laboratory and Industrial Settings

A thorough risk assessment is essential before handling this compound. This involves evaluating the potential hazards and implementing appropriate control measures to minimize exposure for all laboratory and industrial personnel.

Occupational Exposure Considerations

Given the potential hazards associated with aromatic amines, strict occupational hygiene practices are necessary when working with this compound. While specific occupational exposure limits (OELs) for this compound are not well-established, guidelines for related compounds like p-toluidine can serve as a reference. For p-toluidine, the American Conference of Governmental Industrial Hygienists (ACGIH) recommends a time-weighted average (TWA) exposure limit of 2 ppm over an 8-hour workshift. nj.gov

To prevent overexposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Engineering Controls: Operations involving this compound should be conducted in well-ventilated areas. chemos.de The use of local exhaust ventilation, such as a fume hood, is crucial to capture vapors and dust at the source, preventing their release into the work environment. tcichemicals.com

Administrative Controls: Access to areas where the compound is used should be restricted to authorized personnel. Workers must be trained on the potential hazards, safe handling procedures, and emergency protocols. nj.gov

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent direct contact. This includes:

Eye Protection: Chemical safety goggles or a face shield should be worn. fishersci.com

Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin absorption. ilo.orgechemi.com Hands should be thoroughly washed after handling. chemos.de

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used. fishersci.com

The table below summarizes the key recommendations for safe handling.

Control MeasureRecommendation
Ventilation Use local exhaust ventilation (e.g., fume hood) and ensure general ventilation is adequate. chemos.detcichemicals.com
Personal Hygiene Avoid eating, drinking, or smoking in work areas. Wash hands thoroughly after handling. ilo.org
Protective Clothing Wear chemical-resistant gloves, a lab coat, and other protective clothing. ilo.orgchemicalbook.com
Eye Protection Wear chemical safety goggles or a face shield. fishersci.comechemi.com
Emergency Equipment Ensure safety showers and eyewash stations are readily accessible. nj.govtcichemicals.com

Waste Management and Disposal Protocols

Proper management and disposal of this compound and its contaminated materials are critical to prevent environmental pollution and ensure safety. As an aromatic amine, it should be treated as hazardous waste.

Disposal protocols should adhere to local, state, and federal regulations. The primary steps for managing this chemical waste include:

Segregation and Collection: Amine waste must be kept separate from other chemical waste streams to prevent potentially hazardous reactions. collectandrecycle.com Collect waste in designated, compatible, and properly sealed containers. collectandrecycle.com

Labeling: All waste containers must be clearly labeled with the chemical name and associated hazard warnings. collectandrecycle.com

Storage: Store waste containers in a cool, well-ventilated area away from incompatible materials like acids and oxidizing agents. collectandrecycle.com

Disposal: Disposal must be conducted through a licensed hazardous waste disposal company. collectandrecycle.com Discharging aromatic amine waste into drains, sewers, or the general environment is strictly prohibited, as these compounds can be harmful to aquatic ecosystems. collectandrecycle.comsustainability-directory.com Advanced wastewater treatment technologies, such as activated carbon adsorption or advanced oxidation processes, may be necessary for industrial effluents containing such chemicals. sustainability-directory.com In some cases, novel recycling technologies are being explored to convert aromatic amine waste into non-toxic products. witpress.comwitpress.com

Conclusion and Future Perspectives

Synthesis of Key Research Findings on N,N-Bis(2-hydroxyethyl)-p-toluidine

This compound is a tertiary aromatic amine recognized for its bifunctional nature, possessing both a tertiary amine and two hydroxyl groups. smolecule.com This structure imparts a combination of hydrophilic and hydrophobic characteristics. cymitquimica.com Key research has centered on its role as a highly effective polymerization accelerator and curing agent. smolecule.comgoogle.combasf.com It is particularly utilized in free-radical curing systems for unsaturated polyesters and (meth)acrylate-based coatings and adhesives. basf.com The compound acts as a peroxide synergist, making it valuable in chemical-cure systems. basf.comesstechinc.comesstechinc.com

Its dihydroxyl functionality is a pivotal feature, allowing it to be integrated into polymer backbones as a chain extender or crosslinking agent. smolecule.com This enables the modification of polymers and the development of new materials with specific properties. smolecule.com Synthesis of this compound is most commonly achieved through the ethoxylation of p-toluidine (B81030) with ethylene (B1197577) oxide or by reacting p-toluidine with 2-chloroethanol (B45725). smolecule.comgoogle.com The compound is a solid at room temperature with a melting point of 53-54 °C. google.com Beyond polymer science, studies have also explored its potential as a corrosion inhibitor for mild steel in acidic environments. smolecule.com

Identification of Research Gaps and Challenges

Despite its established use in polymer chemistry, several research gaps and challenges persist. A primary challenge lies in the synthesis process, specifically the ethoxylation of p-toluidine, where controlling the reaction to maximize the yield of the desired bis-hydroxyethylated product is difficult. The formation of byproducts such as mono-ethoxylated and poly-ethoxylated derivatives is a common issue that requires careful optimization of reaction conditions.

While its function as a polymerization accelerator is well-documented, a deeper understanding of its molecular-level interactions with various substrates is needed to fully optimize its performance. smolecule.com The full scope of its applications remains underexplored. For instance, while its chemical structure suggests potential in pharmaceutical synthesis and analytical chemistry, dedicated research in these areas is limited. smolecule.com Furthermore, its potential bioactivity is an area that requires significant investigation before any therapeutic applications can be considered. smolecule.com Another noted concern for related secondary amines is the potential for nitrosation, and the nitrosamine (B1359907) content in commercial this compound is not always reported, representing a data gap. europa.eu

Promising Directions for Interdisciplinary Research and Application Development

The unique molecular structure of this compound opens several promising avenues for future interdisciplinary research. Its bifunctional character makes it an excellent candidate for the design of novel polymers and specialized materials. smolecule.com In material science, it could be used to develop advanced coatings, adhesives, and sealants with enhanced thermal stability and reactivity. cymitquimica.com

In the field of analytical chemistry, related compounds have been used as stationary phases in gas chromatography, suggesting a potential application for this compound in separation technologies that has yet to be thoroughly explored. smolecule.com The presence of a reactive amine group also positions it as a valuable intermediate or starting material in pharmaceutical research for the synthesis of new chemical entities. smolecule.com Collaborative research between polymer chemists, material scientists, and pharmaceutical researchers could unlock new functionalities and applications for this versatile compound.

Broader Scientific and Societal Impact of this compound Research

The research and application of this compound have a notable scientific and societal impact, primarily through its role in industrial manufacturing. As a crucial component in curing systems, it contributes to the production of a wide array of polymer-based products, including adhesives, coatings, and dental restorative materials. cymitquimica.comgoogle.com The efficiency of this compound as a polymerization accelerator allows for rapid curing processes, which is economically beneficial in manufacturing. basf.comgoogle.com

From a societal perspective, ensuring the purity of the final product is of key importance. The synthesis process must be optimized to achieve virtually complete conversion, as the precursor, p-toluidine, is a toxic substance. google.com The development of efficient and clean synthesis methods for this compound therefore has a direct impact on industrial safety and environmental protection. Continued research into its properties and applications contributes to the advancement of polymer science and the creation of more durable and specialized materials for various sectors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Bis(2-hydroxyethyl)-p-toluidine, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via propoxylation of p-toluidine using ethylene oxide under controlled conditions. Key parameters include reaction temperature (optimized between 80–120°C), catalyst selection (e.g., alkali metal hydroxides), and stoichiometric ratios of reactants to minimize side products like N-mono-substituted derivatives. Post-synthesis purification via fractional distillation or recrystallization is critical to achieving >98% purity .

Q. What spectroscopic techniques are recommended for characterizing This compound?

  • Methodological Answer :

  • FT-IR : Identify hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹ for para-substituted toluene).
  • ¹H/¹³C NMR : Confirm substitution patterns: aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3 ppm), and hydroxyethyl chains (δ 3.5–3.7 ppm for -CH₂-OH).
  • Mass Spectrometry : Validate molecular ion peaks at m/z 195.2 (C₁₁H₁₇NO₂) and fragmentation patterns for structural elucidation .

Q. How should This compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, amber-glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents, as the compound may degrade into toxic byproducts like chlorinated derivatives or quinone imines. Regular stability testing via HPLC is advised to monitor purity .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data for This compound in aqueous vs. organic solvents?

  • Methodological Answer : Conduct systematic solubility studies using:

  • Gravimetric Analysis : Measure saturation points in solvents (e.g., water, ethanol, DMSO) at 25°C and 40°C.
  • HPLC with UV Detection : Quantify dissolved compound concentrations.
    Conflicting reports may arise from impurities or hydration states; pre-drying samples and using Karl Fischer titration for moisture quantification can clarify discrepancies .

Q. What strategies mitigate thermal decomposition risks during high-temperature reactions involving This compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C).
  • Reactor Design : Use jacketed reactors with precise temperature control (<150°C) and pressure relief systems.
  • Inert Atmosphere : Conduct reactions under N₂ to suppress oxidative degradation. Monitor for hazardous gases (e.g., CO, NOₓ) using FT-IR gas analyzers .

Q. How does the methyl substitution in This compound influence its reactivity compared to analogues like N,N-Bis(2-hydroxyethyl)-3-chloroaniline?

  • Methodological Answer : The para-methyl group enhances electron density on the aromatic ring, increasing nucleophilic reactivity in SNAr reactions. In contrast, chloro-substituted analogues exhibit reduced electron density, favoring electrophilic substitution. Compare using:

  • Cyclic Voltammetry : Measure oxidation potentials.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity differences .

Q. What analytical methods are suitable for detecting trace impurities in This compound for pharmaceutical-grade applications?

  • Methodological Answer :

  • GC-MS with Headspace Sampling : Identify volatile impurities (e.g., residual ethylene oxide).
  • LC-MS/MS : Detect non-volatile contaminants (e.g., p-toluidine derivatives) at ppm levels.
  • ICP-OES : Screen for heavy metals (e.g., catalyst residues like K⁺ or Na⁺) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported acute toxicity (LD₅₀) values for This compound?

  • Methodological Answer : Variations in LD₅₀ (oral, rodent) may stem from differences in test protocols (OECD vs. EPA guidelines) or sample purity. To reconcile

Re-evaluate studies using OECD TG 423 (Acute Oral Toxicity) with standardized purity (>99%).

Compare metabolite profiles via LC-MS to identify toxic degradation products (e.g., p-quinone imines).

Validate findings using in vitro cytotoxicity assays (e.g., HepG2 cell lines) .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₁H₁₇NO₂
Melting Point65–72°C (varies with purity)
Solubility in WaterSparingly soluble (~5 g/L at 25°C)
Decomposition Onset>200°C
CAS Registry Number3077-12-1

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-Bis(2-hydroxyethyl)-p-toluidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)-p-toluidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.